Product packaging for Clavaminol A(Cat. No.:)

Clavaminol A

Cat. No.: B1255856
M. Wt: 201.35 g/mol
InChI Key: AGYWAEBSOUKZJQ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaminol A is a natural amino alcohol compound that was first isolated from the Mediterranean ascidian Clavelina phlegraea . Its chemical structure is defined as (2R,3S)-2-aminododecan-3-ol with a molecular formula of C12H27NO and a molecular weight of 201.35 g/mol . This structure includes two defined stereocenters, making it a molecule of interest in synthetic and medicinal chemistry research. The first total syntheses of this compound and related analogs have been achieved, which facilitates further biological studies . Research into similar compounds in the clavaminol family, such as clavaminol G, has explored their potential antimicrobial and cytotoxic activities, indicating the research value of this chemical class . As a defined natural product, this compound serves as a valuable reference standard and building block for researchers in organic synthesis, medicinal chemistry, and the investigation of bioactive marine natural products. This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO B1255856 Clavaminol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

(2R,3S)-2-aminododecan-3-ol

InChI

InChI=1S/C12H27NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h11-12,14H,3-10,13H2,1-2H3/t11-,12+/m1/s1

InChI Key

AGYWAEBSOUKZJQ-NEPJUHHUSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]([C@@H](C)N)O

Canonical SMILES

CCCCCCCCCC(C(C)N)O

Synonyms

clavaminol A

Origin of Product

United States

Natural Occurrence and Isolation Studies of Clavaminol a

Marine Invertebrate Bioprospecting

Marine invertebrates, especially ascidians, have proven to be a rich source of novel natural compounds, including Clavaminol A.

Isolation from Ascidian Genera (e.g., Clavelina phlegraea, Clavelina oblonga)

This compound was initially isolated from the Mediterranean ascidian Clavelina phlegraea. researchgate.netarkat-usa.orgresearchgate.netunina.it This investigation led to the discovery of a series of new marine sphingoid-type compounds, the clavaminols A-N. arkat-usa.orgresearchgate.netunina.it Structurally, these compounds are related to sphingosine (B13886), a long-chain amino alcohol that forms the central structural element of sphingolipids. arkat-usa.orgresearchgate.net The 2-amino-3-alkanols isolated from Clavelina phlegraea possess an unusual (2R,3S)-configuration. arkat-usa.orgrsc.org

The opposite enantiomer, ent-Clavaminol A, with a (2S,3R)-configuration, has been isolated from the Brazilian ascidian Clavelina oblonga. researchgate.netnih.gov

Methodologies for Extraction and Primary Isolation in Research

Microbial Origin Investigations

Beyond marine invertebrates, investigations have also revealed microbial sources capable of producing this compound or its enantiomers.

Identification of Producer Microorganisms (e.g., Streptomyces avidinii strain SB9)

The opposite enantiomer of this compound, ent-Clavaminol A ((2S,3R)-2-aminododecan-3-ol), has also been isolated from Streptomyces avidinii strain SB9. researchgate.netresearchgate.net This strain was isolated from permafrost soil samples collected in Spitsbergen, Arctic Ocean. researchgate.net

Biosynthetic Pathway Investigations of Clavaminol a

Putative Biosynthetic Routes and Precursor Studies

There are no available studies that propose or investigate potential biosynthetic pathways for Clavaminol A. Research has not yet identified the primary metabolic precursors that are assembled to create its characteristic 2-amino-3-alkanol structure. The origin of the carbon backbone and the nitrogen atom, fundamental questions in any biosynthetic investigation, remain unanswered for this particular compound.

Enzymatic Components Involved in this compound Formation

The specific enzymes responsible for catalyzing the formation of this compound are unknown. Scientific literature lacks any reports on the isolation, characterization, or even the hypothetical proposal of enzymes such as aminotransferases, hydroxylases, or other catalytic proteins that would be necessary to construct this molecule from simpler precursors within Clavelina phlegraea or its potential microbial symbionts.

Molecular Genetic Basis of this compound Biosynthesis

To date, the gene cluster or individual genes encoding the enzymatic machinery for this compound biosynthesis have not been identified. Genetic investigations into Clavelina phlegraea or its associated microbiome have not yet pinpointed the genetic loci responsible for producing this secondary metabolite. Consequently, the molecular regulation and genetic control of this compound production are entirely unknown.

Chemical Synthesis and Stereochemical Control of Clavaminol a

Total Synthesis Strategies

The total synthesis of Clavaminol A has been approached through various strategic disconnections, often relying on the creation of key stereogenic centers early in the synthetic sequence. These strategies are broadly categorized by the methods used to install the crucial amino and hydroxyl functionalities with the correct stereochemistry.

Development of Enantioselective Methodologies

A cornerstone of this compound synthesis is the application of powerful enantioselective reactions to establish the initial stereochemistry. These methods transform prochiral starting materials into chiral building blocks, setting the stage for subsequent diastereoselective transformations.

Commonly employed enantioselective strategies include:

Asymmetric Henry Reaction: This reaction forms a carbon-carbon bond between a nitroalkane and an aldehyde, creating a β-nitro alcohol with two new stereocenters. The use of chiral copper(II) complexes as catalysts has been instrumental in achieving high enantiomeric purity (around 95% of the major enantiomer) in the synthesis of this compound and its stereoisomers. researchgate.netresearchgate.net

Sharpless Asymmetric Dihydroxylation (AD): This powerful method introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. tandfonline.commdpi.comorganic-chemistry.orgnih.gov In several syntheses of (-)-Clavaminol A, Sharpless AD has been a key step, starting from simple precursors like n-decanol. tandfonline.com

Ru-catalyzed Asymmetric Hydrogenation: The enantioselective hydrogenation of β-keto esters using chiral ruthenium complexes, such as those containing the BINAP ligand, has been employed to generate chiral β-hydroxy esters with excellent enantioselectivity (>95% ee). acs.orgnih.gov These intermediates are then elaborated to form the core structure of clavaminols.

Organocatalytic Electrophilic Amination: This method utilizes small organic molecules, like proline derivatives, to catalyze the α-amination of aldehydes, creating a chiral center at the α-position. acs.orgncl-india.org This has been a key step in the synthesis of related sphingoid-type bases. acs.org

MethodologyKey Reagents/CatalystsTypical EnantioselectivityReference
Asymmetric Henry ReactionChiral Copper(II) complexesca. 95% ee researchgate.netresearchgate.net
Sharpless Asymmetric DihydroxylationOsO₄, Chiral Quinine Ligand (e.g., (DHQD)₂PHAL)High (e.g., 90:10 er) tandfonline.commdpi.com
Ru-catalyzed Asymmetric Hydrogenation[(R)-BinapRu]Br₂>95% ee acs.orgnih.gov
Organocatalytic Electrophilic AminationProline derivativesHigh acs.orgncl-india.org

Key Synthetic Transformations

With the initial stereocenters established, the synthesis of this compound relies on a series of key transformations to build the carbon skeleton and install the remaining functional groups with precise stereochemical control.

As previously mentioned, the asymmetric Henry reaction is a powerful tool for constructing the carbon backbone of this compound while simultaneously setting two adjacent stereocenters. The reaction between a long-chain aldehyde and a nitroalkane, catalyzed by a chiral copper complex, directly provides a nitroaldol precursor. researchgate.netresearchgate.net The diastereomers of the target compounds can then be separated by column chromatography after conversion to their corresponding 2-phenyloxazoline derivatives. researchgate.net

Sharpless Asymmetric Dihydroxylation (AD): Beyond its role in initial enantioselection, Sharpless AD can also be used for diastereoselective dihydroxylation of a chiral olefin, where the existing stereocenter directs the facial selectivity of the dihydroxylation. This has been a feature in syntheses starting from n-decanol. tandfonline.com

Chelation-Controlled Hydride Reduction: This is a crucial strategy for establishing the anti relationship between the amino and alcohol groups in the final product. researchgate.netresearchgate.net The reduction of an N-protected amino ketone using a bulky hydride reagent, such as LiAlH(O-t-Bu)₃, proceeds through a chelated intermediate where the metal ion coordinates to both the carbonyl oxygen and the nitrogen of the protecting group. researchgate.net This rigid, six-membered ring intermediate forces the hydride to attack from a specific face, leading to the formation of the anti-amino alcohol as a single diastereomer in high yield. researchgate.netresearchgate.netclockss.org

The formation of the characteristic 2-amino-3-alkanol moiety of this compound with the correct erythro (or anti) configuration is a central challenge. Several methods have been successfully employed:

Reduction of α-Amino Ketones: As detailed above, the chelation-controlled hydride reduction of an appropriately protected α-amino ketone is a highly effective method for generating the anti-amino alcohol. researchgate.netresearchgate.netclockss.org

Ring Opening of Epoxides: An alternative approach involves the regioselective ring-opening of a chiral epoxide with an azide (B81097) nucleophile. Subsequent reduction of the azide furnishes the amine. This strategy has been used in the synthesis of (-)-Clavaminol A. tandfonline.com

Palladium-Catalyzed Directed Overman Rearrangement: This powerful rearrangement creates the C-N bond and installs the desired erythro configuration in a single step. researchgate.netrsc.orgrsc.org

MethodKey TransformationStereochemical OutcomeReference
Reduction of α-Amino KetoneChelation-controlled hydride reductionanti-amino alcohol researchgate.netresearchgate.netclockss.org
Ring Opening of EpoxideRegioselective azidolysisDepends on epoxide stereochemistry tandfonline.com
Overman RearrangementPalladium(II)-catalyzed rearrangement of an allylic trichloroacetimidateerythro configuration researchgate.netrsc.orgrsc.org

Comparison of Synthetic Efficiency and Yields

Another enantioselective synthesis started from n-decanol and employed a Sharpless asymmetric dihydroxylation, regioselective epoxide formation and opening, and α-tosylation as key steps to afford (−)-Clavaminol A. tandfonline.com A separate concise synthesis also started from decanol (B1663958) and used a trans-Wittig olefination, Sharpless asymmetric epoxidation, and regioselective azidolysis to achieve the target molecule. nih.gov

The table below provides a comparative overview of the different synthetic routes to this compound.

Starting MaterialKey ReactionsOverall Yield (%)Number of StepsReference
(R)-GlycidolPalladium(II)-catalysed Overman rearrangement, Tributyltin hydride reduction2914 rsc.orgrsc.org
Amino acid derivativeChelation-controlled hydride reduction50- clockss.org
n-DecanolSharpless asymmetric dihydroxylation, Regioselective epoxidation-- tandfonline.com
Decanoltrans-Wittig olefination, Sharpless asymmetric epoxidation, Regioselective azidolysis-- nih.gov

Note: Detailed step counts and yields for all syntheses were not consistently available in the cited literature.

Synthesis of this compound Stereoisomers

The stereochemistry of this compound is crucial for its biological function. Consequently, significant effort has been dedicated to the synthesis of its various stereoisomers to investigate structure-activity relationships.

A notable method for preparing all stereoisomers of this compound involves an asymmetric Henry reaction (nitroaldol reaction). researchgate.netresearchgate.net This approach allows for the generation of the different stereoisomers in high enantiomeric purity (approximately 95% of the major enantiomer). researchgate.netupce.cz Following the Henry reaction, the resulting diastereomers are separated by column chromatography after being converted into corresponding 2-phenyloxazoline derivatives. researchgate.netupce.cz This strategy provides access to not only the natural this compound but also its unnatural stereoisomers for comparative biological evaluation. researchgate.net Studies have revealed that stereoisomers with a syn-configuration exhibit greater antiproliferative effects compared to those with the natural anti-configuration. researchgate.net

Another key strategy for controlling stereochemistry is the chelation-controlled hydride reduction of a protected amino ketone. researchgate.net This method can produce the anti-β-amino alcohol as a single isomer in excellent yield. clockss.org The stereochemical outcome is directed by the chelation of a metal ion (e.g., from LiAlH(OtBu)₃) to both the carbonyl oxygen and the amine nitrogen, forcing a specific conformation that leads to the desired anti-diastereomer upon hydride attack. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring the chemical space around the natural product and identifying compounds with potentially improved or novel biological activities.

Clavaminol G and its Analogues: The first total synthesis of Clavaminol G was achieved starting from 10-undecenoic acid. nih.gov The key steps included epoxidation and regioselective azidolysis. This methodology was extended to synthesize several analogues, including 1-aminoundecan-2-ol, methyl 11-amino-10-hydroxyundecanoate, 11-amino-10-hydroxyundecanoic acid, and 11-aminoundecan-1,10-diol. nih.gov

Other Derivatives: A versatile method for synthesizing various sphingolipids and functionalized sphingosine (B13886) derivatives, which are structurally related to clavaminols, has been established using olefin cross-metathesis. acs.org This strategy allows for the combination of different olefin parts with appropriate amino alcohols to generate a library of compounds. acs.org Additionally, fluorinated derivatives of Clavaminol H have been synthesized to study the effect of fluorine incorporation on biological activity. acs.org

The table below summarizes some of the synthesized Clavaminol analogues and derivatives.

Analogue/DerivativeSynthetic StrategyStarting MaterialReference
(+)-Clavaminol HPalladium(II)-catalysed Overman rearrangement(R)-Glycidol rsc.orgrsc.orgresearchgate.net
(+)-des-acetyl-Clavaminol HAcid-mediated deprotectionCommon intermediate rsc.org
(±)-Clavaminol HAziridine ring-opening with pendant silanol(E)-dodec-2-en-1-ol nih.gov
ent-Clavaminol HAsymmetric Ru-catalyzed hydrogenationCommercially available fatty acids nih.gov
Clavaminol GEpoxidation, Regioselective azidolysis10-Undecenoic acid nih.gov
1-Aminoundecan-2-olEpoxidation, Regioselective azidolysis10-Undecenoic acid nih.gov
Fluorinated Clavaminol H derivatives-- acs.org

Advanced Structural and Stereochemical Elucidation Methodologies for Clavaminol a

Applications of Advanced Spectroscopic Techniques

Spectroscopic methods play a crucial role in determining the planar structure and providing insights into the stereochemistry of complex natural products like Clavaminol A.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, including this compound. Analysis of 1H and 13C NMR spectra allows for the identification of different proton and carbon environments within the molecule, providing information about connectivity and functional groups nd.edursc.orgnih.gov. Chemical shifts, coupling constants, and signal intensities are key parameters utilized in this process.

For this compound, NMR spectroscopy helps in confirming the dodecane (B42187) carbon chain, the presence of the amino group at the C-2 position, and the hydroxyl group at the C-3 position nih.gov. Advanced NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are employed to establish through-bond and through-space correlations between atoms, thereby mapping the complete carbon framework and the positions of substituents nd.edu. These 2D NMR experiments are critical for assembling the structural fragments identified from 1D NMR data.

While not specifically detailed for this compound in the search results, techniques like Microcryoprobe NMR can be particularly useful when sample quantities are limited, enhancing sensitivity and enabling the acquisition of high-quality spectra from very small amounts of isolated natural products researchgate.net.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern, which aids in structural confirmation scispace.commsu.edunih.gov. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecule and its fragments, allowing for the calculation of the elemental formula nih.gov.

For this compound (C₁₂H₂₇NO), HRMS would confirm a molecular weight of approximately 201.21 g/mol nih.gov. Analysis of the fragmentation pattern obtained through techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS) can reveal characteristic fragment ions corresponding to specific parts of the molecule, such as cleavages adjacent to the amino or hydroxyl groups, further supporting the proposed structure msu.edunih.gov.

Chiroptical Methods (e.g., Circular Dichroism for Absolute Configuration Determination)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful tools for determining the absolute configuration of chiral molecules like this compound mtoz-biolabs.comnih.govrsc.org. CD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum with positive and negative Cotton effects at specific wavelengths mtoz-biolabs.com.

For this compound, which contains stereogenic centers at C-2 and C-3, CD spectroscopy can be used, often in conjunction with derivatization, to assign the absolute configuration researchgate.netresearchgate.net. Comparing the experimental CD spectrum of this compound or a suitable derivative (such as a dibenzoyl derivative) to the CD spectra of compounds with known absolute configurations, or to computationally predicted spectra, allows for the assignment of the (R) or (S) configuration at each stereocenter mtoz-biolabs.comrsc.org. Research indicates that exciton (B1674681) coupled circular dichroism has been used to assign the absolute configuration of related compounds, suggesting its applicability to this compound researchgate.net. The reported absolute configuration of natural this compound is (2R,3S) nih.gov.

Chemical Correlation and Derivatization for Stereostructure Assignment

Chemical correlation and derivatization are classical approaches used in conjunction with spectroscopic methods to confirm the stereochemistry of natural products. This involves chemically transforming the compound of unknown stereochemistry into a molecule whose stereochemistry is already known or can be more easily determined researchgate.netrsc.org.

For this compound, derivatization can serve multiple purposes: enhancing spectroscopic signals (e.g., chromophores for CD analysis), facilitating separation of stereoisomers, or creating derivatives suitable for techniques like X-ray crystallography (though not explicitly mentioned for this compound in the provided results). The synthesis of this compound stereoisomers and their evaluation for biological activity also implicitly involves chemical transformations and comparisons to the natural product, contributing to the understanding of the stereochemical requirements for its properties researchgate.netresearchgate.netx-mol.com.

Stereoselective synthetic approaches to this compound and its stereoisomers, often starting from chiral pool materials or employing asymmetric synthesis, provide a means of confirming the assigned stereochemistry by comparing the synthesized product with the natural isolate researchgate.netresearchgate.net. For instance, the synthesis of (-)-Clavaminol A involving diastereoselective reduction steps highlights how controlled chemical reactions can be used to build the correct stereochemistry researchgate.net.

Computational Chemistry Approaches in Stereochemical Assignment

Computational chemistry methods, particularly Density Functional Theory (DFT), have become increasingly valuable in complementing experimental techniques for structural and stereochemical elucidation researchgate.netcup.edu.inmdpi.com. These methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and CD spectra, for different possible stereoisomers researchgate.netrsc.org.

By comparing the experimentally obtained spectroscopic data (e.g., NMR shifts or CD curves) with the computationally predicted values for each hypothesized stereoisomer, researchers can determine the most likely structure and stereochemistry researchgate.netrsc.org. Computational approaches can also help in understanding the conformational preferences of flexible molecules like this compound, which can influence their spectroscopic properties and reactivity researchgate.netnih.gov. While specific computational studies solely focused on this compound's stereochemical assignment were not detailed in the search results, the general application of these methods in natural product structure elucidation is well-established researchgate.netmdpi.com. The integration of computational predictions with experimental data, such as using DP4 analysis with NMR data, can provide a powerful approach for confirming or revising structural assignments researchgate.net.

Biological Activities and Molecular Mechanisms of Clavaminol a

Cellular Cytotoxicity and Apoptosis Induction Studies

Clavaminol A has been identified as a potent cytotoxic agent against a range of malignant cell lines, inducing cell death through apoptotic pathways.

Evaluation in Malignant Cell Lines (e.g., AGS, T-47D, A549, DU145, SKOV3, HeLa)

Research has shown that this compound exhibits notable cytotoxic effects across various human cancer cell lines. It has been evaluated for its pro-apoptotic and cytotoxic properties in several malignant cell lines, including AGS (gastric adenocarcinoma), T-47D (breast carcinoma), A549 (lung carcinoma), DU145 (prostate carcinoma), and SKOV3 (ovarian cancer). researchgate.net

Specifically, this compound displayed good cytotoxicity against DU145 and SKOV3 cell lines, with IC50 values of 10.8 μM and 12.5 μM, respectively. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Furthermore, it showed cytotoxic effects against the gastric tumoral cell line AGS with an IC50 of 5 μg/ml. researchgate.net Effects were also observed on A-549 (lung cancer) and T47D (breast cancer) cell lines. researchgate.net

Table 1: Cytotoxicity of this compound in Malignant Cell Lines

Cell Line Cancer Type IC50 Value
AGS Gastric Adenocarcinoma 5 µg/ml researchgate.net
DU145 Prostate Carcinoma 10.8 µM nih.gov
SKOV3 Ovarian Cancer 12.5 µM nih.gov
A549 Lung Carcinoma Activity Observed researchgate.net
T-47D Breast Carcinoma Activity Observed researchgate.net

Induction of Apoptotic Pathways and Cell Death Mechanisms (e.g., pro-apoptotic properties, activation of apoptotic machinery, Reactive Oxygen Species accumulation)

This compound's cytotoxic activity is closely linked to its ability to induce apoptosis, a form of programmed cell death. researchgate.net The compound's pro-apoptotic properties are a key area of investigation. researchgate.net One of the mechanisms implicated in its action is the accumulation of Reactive Oxygen Species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to apoptosis. rsc.orgmdpi.com Studies have shown that this compound increases the levels of ROS accumulation in microbial cells, a mechanism that may also contribute to its anticancer effects. nih.gov The induction of apoptosis can occur through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. bio-rad-antibodies.comiyte.edu.trsloankettering.edu

Impact on Cellular Proliferation and Cell Cycle Progression

Beyond inducing apoptosis, this compound also affects cellular proliferation and the cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication. nih.gov Disruption of the cell cycle is a common strategy for anticancer drugs. nih.gov this compound's ability to inhibit cell growth is attributed in part to its impact on these fundamental cellular processes. researchgate.net Research indicates that some related compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govplos.org

Antimicrobial Research

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activities.

Antibacterial Activities (e.g., against Gram-positive strains)

This compound has shown selective and promising inhibitory activity against Gram-positive pathogenic bacterial strains. nih.govresearchgate.net Gram-positive bacteria are a class of bacteria that are characterized by a thick peptidoglycan cell wall. mdpi.com The compound has demonstrated significant bactericidal activity, meaning it directly kills the bacteria. nih.govresearchgate.net Furthermore, this compound was found to inhibit the biofilm formation of Micrococcus luteus and Staphylococcus aureus. nih.gov Biofilms are communities of microorganisms that are attached to a surface and are notoriously difficult to treat.

Antifungal Activities (e.g., against Candida strains)

This compound has also exhibited good antifungal activity against tested Candida strains. nih.govresearchgate.net Candida species are a common cause of fungal infections in humans. frontiersin.org The compound's ability to combat these pathogens highlights its broad-spectrum antimicrobial potential. researchgate.net

Table 2: Antimicrobial Spectrum of this compound

Organism Type Activity Specific Strains/Notes
Gram-positive Bacteria Selective inhibition, bactericidal nih.govresearchgate.net Inhibits biofilm formation of Micrococcus luteus and Staphylococcus aureus nih.gov
Candida strains Good antifungal activity nih.govresearchgate.net

Inhibition of Biofilm Formation

This compound has been identified as an effective agent in the prevention of biofilm formation by certain pathogenic bacteria. nih.gov Biofilms are resilient, structured communities of microorganisms that adhere to surfaces, encased in a self-produced protective matrix, which makes them highly resistant to antibiotics. The ability to inhibit the formation of these structures is a significant area of therapeutic research. mdpi.com

Research indicates that this compound can disrupt the initial attachment of bacteria to surfaces and hinder the subsequent growth and maturation of the biofilm. nih.gov Specifically, studies have demonstrated its ability to inhibit biofilm formation in Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus. nih.gov One of the proposed mechanisms for this activity is the induction of reactive oxygen species (ROS) accumulation within the bacterial cells. For instance, this compound was observed to increase ROS levels in M. luteus, a process which can lead to cellular damage and impede the complex processes required for biofilm establishment. nih.gov

The inhibition of biofilm formation is considered a key strategy to combat infections caused by drug-resistant pathogens. chiet.edu.eg Some natural compounds achieve this by down-regulating genes associated with quorum sensing, a bacterial communication system essential for biofilm development. frontiersin.org While the precise signaling pathways affected by this compound are still under investigation, its ability to interfere with biofilm integrity represents a promising avenue for its therapeutic application. nih.govchiet.edu.eg

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of this compound and its biological functions has been a subject of scientific inquiry to understand how its molecular architecture influences its activity. wikipedia.org Such Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and effective drugs.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, as interactions with biological targets like enzymes and receptors are highly specific. washington.edu In the case of this compound and related sphingoid bases, the specific stereoconfiguration has been shown to be a key factor in their biological potency.

Studies comparing different stereoisomers of this compound have revealed significant differences in their cytotoxic effects. researchgate.net For example, research on the stereoisomers of both this compound and the related Xestoaminol C showed that stereoisomers with a syn-configuration had greater antiproliferative effects than those with an anti-configuration. researchgate.net However, the differences in activity between individual enantiomers within a pair were found to be relatively small, suggesting that for cytotoxicity, racemic mixtures might be a viable option. researchgate.net In contrast, other studies on different classes of compounds have shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin, display significant biological activity, highlighting that stereochemistry can also play a crucial role in cellular uptake. nih.gov The general principle remains that the specific 3D structure of a molecule is paramount for its interaction with inherently asymmetric biological targets. washington.edu

Investigations into the modification of the this compound structure have provided further insights into its SAR. deepdyve.comnih.gov These studies help to identify the chemical groups responsible for the molecule's biological effects. wikipedia.org

Comparisons between different naturally occurring clavaminols have shed light on the importance of certain structural features. For example, this compound was found to be more potent in cytotoxic assays than Clavaminol B, which contains an additional double bond. This suggests that the presence of extra unsaturation in the molecule is detrimental to this particular activity. researchgate.netresearchgate.net

Further studies have indicated that the free hydroxyl (OH) and amino (NH2) groups are important for the cytotoxic activity of clavaminols. The addition of more hydroxyl groups may also influence cell selectivity. researchgate.net For instance, deacetyl clavaminol H showed significant antifungal activity, being as potent as the standard drug Miconazole against several Candida strains. nih.gov This highlights how even small modifications can significantly alter the biological activity profile of the clavaminol scaffold. The table below summarizes the reported activities of this compound and a related modified compound.

CompoundBiological ActivityTarget Organism/Cell LineReported Effect
This compound CytotoxicityDU145 (prostate cancer), SKOV3 (ovarian cancer)IC50 values of 10.8 µM and 12.5 µM, respectively. nih.gov
Biofilm InhibitionMicrococcus luteus, Staphylococcus aureusSignificant inhibition of biofilm formation. nih.gov
AntibacterialGram-positive bacteriaSelective inhibition. nih.gov
AntifungalCandida strainsGood activity. nih.gov
Deacetyl clavaminol H AntifungalCandida albicans, Candida glabrataEquipotent to Miconazole (MFC = 15.6 µg/mL). nih.gov
Biofilm InhibitionMicrococcus luteus, Staphylococcus aureusSignificant inhibition of biofilm formation. nih.gov
AntibacterialGram-positive bacteriaSelective inhibition. nih.gov

IC50: Half-maximal inhibitory concentration. MFC: Minimum fungicidal concentration.

Exploration of Molecular Targets and Intracellular Pathways (In Vitro)

Identifying the specific molecular targets and the cellular pathways that a compound modulates is crucial for understanding its mechanism of action. In vitro studies provide a controlled environment to investigate these interactions at a molecular level.

The biological effects of a compound are often mediated through its interaction with specific proteins, leading to the modulation of their function, such as enzyme inhibition. h-its.orgresearchgate.net While the direct molecular targets of this compound are not yet fully elucidated, its structural similarity to sphingolipids suggests potential interactions with proteins involved in lipid metabolism or signaling. nih.gov Sphingolipids themselves are known to be involved in critical cellular processes like cell recognition and signal transduction. researchgate.net

The process of identifying such interactions often involves techniques like affinity chromatography, where the compound of interest is used as a "bait" to capture its binding partners from a complex mixture like a cell lysate. nih.gov Subsequent analysis can then identify these interacting proteins. For this compound, it is hypothesized that it may target enzymes within key metabolic pathways or those involved in constructing the bacterial cell wall, but specific protein binding partners are still an area of active research. researchgate.net

Bioactive compounds can exert their effects by modulating intracellular signaling pathways, which are complex networks that control cellular processes like growth, proliferation, and death. nih.govnih.gov this compound has been shown to induce cell death in cancer cells through the activation of apoptosis, a form of programmed cell death. researchgate.net

Studies have revealed that this compound treatment leads to an increase in the percentage of hypodiploid cells, a characteristic feature of apoptosis. researchgate.net Furthermore, cell cycle analysis indicated that the DNA fragmentation, a hallmark of apoptosis, predominantly occurs during the G1/S phase of the cell cycle. researchgate.net This suggests that this compound interferes with the signaling cascades that regulate cell cycle progression and the apoptotic machinery. Natural compounds can influence a variety of signaling pathways, including those that generate reactive oxygen species (ROS) or down-regulate pathways that are overactive in cancer cells. nih.gov As mentioned previously, this compound has been shown to increase ROS levels in bacteria, a mechanism that could potentially be relevant in its effects on other cell types as well. nih.gov

Metabolic Engineering and Biotechnological Production of Clavaminol a

Strain Improvement Strategies for Microbial Production

Improving the production of natural products from microbial sources often involves optimizing the host strain's metabolic pathways to enhance the yield of the target compound. While specific detailed strategies for Clavaminol A microbial production are not extensively documented in the provided search results, general principles of strain improvement for natural product biosynthesis in microorganisms, such as Streptomyces species which are known producers of related compounds like clavulanic acid, are relevant nih.govnih.gov.

Strain improvement can involve classical mutagenesis and screening or more targeted genetic engineering approaches. The goal is typically to increase the flux through the biosynthetic pathway of interest, reduce the production of byproducts, and enhance the strain's tolerance to the product or precursors. For instance, studies on the optimization of clavulanic acid production in Streptomyces have explored the influence of factors like temperature and nutrient concentrations, demonstrating that optimizing these parameters can significantly impact yield nih.gov. A study on Streptomyces DAUFPE 3060 showed that optimizing temperature and soybean flour concentration could increase clavulanic acid production nih.gov. The experimental maximum production achieved was 629 mg/L at 32°C and 40 g/L soybean flour after 48 hours nih.gov.

These principles can be extrapolated to potential strategies for improving this compound production in a microbial host, should a natural microbial producer be identified or engineered. This could involve identifying rate-limiting enzymes in the this compound biosynthetic pathway and enhancing their expression, or disrupting competing pathways that divert precursors away from this compound synthesis.

Heterologous Biosynthesis of this compound in Engineered Hosts

Heterologous biosynthesis involves transferring the genes responsible for a natural product's biosynthesis from its native organism into a more amenable host microorganism, such as Escherichia coli or Saccharomyces cerevisiae. This approach can overcome limitations associated with cultivating the native producer, such as slow growth rates or complex nutritional requirements nih.govmdpi.com.

For this compound, this would necessitate identifying and cloning the complete set of genes encoding the enzymes in its biosynthetic pathway. While the biosynthesis of related compounds like clavulanic acid in Streptomyces clavuligerus has been investigated, with at least eight structural genes implicated, the specific pathway for this compound is not clearly detailed in the provided results nih.gov. However, the successful heterologous expression of complex biosynthetic gene clusters for other natural products, such as vancoresmycin in Streptomyces coelicolor, demonstrates the feasibility of this approach for complex molecules nih.gov.

Engineering a heterologous host for this compound production would involve:

Identifying the genes involved in this compound biosynthesis.

Assembling these genes into a suitable expression system. mdpi.com

Introducing the expression system into a chosen host organism. mdpi.com

Optimizing the host's metabolism to provide necessary precursors and cofactors. mdpi.com

Challenges in heterologous expression can include pathway bottlenecks, enzyme compatibility issues between organisms, and the toxicity of intermediates or the final product to the host cell mdpi.com. Overcoming these challenges often requires further metabolic engineering and pathway optimization strategies, such as codon optimization for improved enzyme expression or compartmentalization strategies mdpi.com.

Biocatalytic Synthesis of this compound and its Analogues

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations, offering an often more environmentally friendly and selective alternative to traditional chemical synthesis rsc.org. For this compound and its analogues, biocatalytic approaches can be employed for specific steps in the synthesis or potentially for a complete enzymatic cascade.

Research indicates that biocatalysis has been explored in the synthesis of amino alcohols, which are structural components of clavaminols rsc.orgku.edu. For example, enantioselective synthesis of this compound and its stereoisomers has been achieved using enantioselective catalysis x-mol.com. This suggests that specific enzymatic reactions could be employed to control the stereochemistry of the product, which is crucial for the biological activity of many natural products.

Specific examples of biocatalytic steps relevant to the synthesis of sphingoid bases like this compound might involve enzymatic resolutions of racemic mixtures or the use of enzymes for stereo-controlled functionalization reactions. While the provided information does not detail a complete biocatalytic pathway for this compound, the successful application of biocatalysis in the synthesis of related compounds and complex molecules highlights its potential. rsc.org

Biocatalytic synthesis can offer advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (temperature, pressure, pH), and reduced waste generation compared to traditional chemical synthesis. rsc.org Developing a complete biocatalytic route for this compound would require identifying and optimizing enzymes for each step of the pathway, potentially leading to a more sustainable production method.

Future Perspectives and Emerging Research Directions for Clavaminol a

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A significant knowledge gap exists regarding the biosynthesis of Clavaminol A. While the pathways for structurally distinct clavam metabolites like clavulanic acid in Streptomyces species have been investigated, the biosynthetic machinery responsible for producing this compound in its marine ascidian source remains unknown. This compound is a sphingoid-type compound, suggesting its biosynthesis is likely rooted in sphingolipid metabolism, a complex network responsible for producing critical structural and signaling lipids.

Future research must focus on identifying the specific enzymes and intermediate molecules involved in its construction. A logical starting point would be to search the genome and transcriptome of Clavelina phlegraea or its associated microbial symbionts for genes homologous to known enzymes in the canonical sphingolipid pathway, such as serine palmitoyltransferase (SPT), the enzyme that catalyzes the first committed step in sphingolipid synthesis.

Key research objectives in this area include:

Genomic and Transcriptomic Analysis: Identifying candidate genes in the source organism that encode for enzymes homologous to those in known sphingolipid pathways.

Heterologous Expression and Enzyme Characterization: Expressing these candidate genes in model organisms to characterize the function of the encoded enzymes and confirm their role in the pathway.

Intermediate Isolation: Utilizing techniques like enzyme-trapping or analyzing metabolic flux in the producing organism to isolate and identify the transient intermediates that link the primary metabolites to the final this compound structure.

Elucidating this pathway is crucial, as it would not only provide fundamental insights into the metabolic capabilities of marine invertebrates but also open the door to biosynthetic engineering (metabolic engineering) approaches for sustainable production of this compound and novel analogues.

Development of Advanced Synthetic Methodologies for Complex Analogues

Significant progress has been made in the total synthesis of this compound and several of its natural congeners. These pioneering efforts have established a robust toolbox of chemical reactions for constructing the core 2-amino-3-alkanol structure.

Key synthetic strategies developed to date include:

A palladium(II)-catalysed directed Overman rearrangement to establish the critical C-N bond and control stereochemistry.

Sharpless asymmetric reactions (epoxidation and dihydroxylation) to install chiral centers with high precision.

Other effective methods such as regioselective azidolysis, chelation-controlled hydride reduction, and the asymmetric Henry reaction.

While these routes are effective for the known natural products, future work should focus on developing more advanced and flexible synthetic methodologies. The goal is to move beyond simply recreating the natural structures to efficiently generating libraries of complex, non-natural analogues. This involves creating new chemical methods that allow for precise modification at various points on the clavaminol scaffold, including the aliphatic chain and the amino and hydroxyl groups. Such advancements would enable a more thorough exploration of the structure-activity relationship (SAR) and the development of compounds with tailored properties.

In-depth Mechanistic Studies of this compound’s Biological Actions at the Molecular Level

Initial biological evaluations have consistently demonstrated that this compound is a potent cytotoxic agent against a range of human cancer cell lines, including gastric (AGS), lung (A549), breast (T47D), prostate (DU145), and ovarian (SKOV3) cancers. Research indicates that its primary mechanism of inducing cell death is through the activation of apoptosis, or programmed cell death. Specifically, treatment with this compound leads to a significant increase in DNA fragmentation, a hallmark of the apoptotic process, particularly during the G1/S phase of the cell cycle.

However, the precise molecular targets of this compound and the upstream signaling events that initiate the apoptotic cascade remain largely undefined. While apoptosis is the observed outcome, the specific proteins that this compound binds to and the pathways it modulates are not yet known. Given its structural similarity to sphingolipids like sphingosine (B13886) and ceramide, which are key regulators of cell fate, it is plausible that this compound interferes with sphingolipid metabolism or signaling pathways.

Future in-depth mechanistic studies should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific cellular proteins that directly bind to this compound.

Map Signaling Pathways: Investigate the effect of this compound on key apoptotic signaling pathways, including the activation of specific caspases (the executioner enzymes of apoptosis) and the involvement of the mitochondrial (intrinsic) pathway.

Investigate Sphingolipid Pathway Interference: Determine whether this compound acts as a competitive inhibitor or modulator of enzymes involved in sphingolipid metabolism, such as ceramidases or sphingosine kinases.

A thorough understanding of its molecular mechanism is essential for predicting which cancer types may be most susceptible and for designing rational combination therapies.

Expanding the Scope of Bioactive Analogues for Targeted Research Applications

The synthesis of various this compound analogues has already provided valuable preliminary insights into its structure-activity relationships (SAR). For instance, studies on Clavaminol B, which contains an additional double bond in its alkyl chain, showed that this modification was detrimental to its cytotoxic activity compared to this compound. Conversely, the deacetyl analogue of Clavaminol H has been shown to possess cytotoxic activity. Furthermore, synthetic analogues have demonstrated not only anticancer effects but also promising antimicrobial and antibiofilm activity against pathogenic bacteria and Candida strains. One study found that this compound increases the accumulation of reactive oxygen species (ROS) in bacteria, suggesting a potential mechanism for its antimicrobial action.

The future in this domain lies in a systematic expansion of the chemical space around the clavaminol scaffold to create focused libraries of analogues for specific research applications. By leveraging the synthetic methodologies discussed previously, researchers can design and produce novel compounds with targeted improvements.

Emerging research directions include:

Systematic SAR Studies: Synthesizing series of analogues with systematic modifications to the length and saturation of the alkyl chain, the stereochemistry of the amino and hydroxyl groups, and the nature of the N-acyl group to build a comprehensive SAR model.

Development of Selective Cytotoxins: Using the SAR data to design analogues with enhanced potency and selectivity for specific cancer cell types over healthy cells.

Optimization of Antimicrobial Agents: Creating analogues specifically aimed at improving antimicrobial efficacy, broadening the spectrum of activity, or overcoming resistance mechanisms.

Creation of Molecular Probes: Developing fluorescently tagged or biotinylated analogues of this compound to be used as chemical tools for visualizing its subcellular localization and identifying its binding partners, thereby aiding in mechanistic studies.

This targeted analogue development will be instrumental in translating the initial promise of this compound into highly refined tools for cancer research and potential therapeutic leads.

Q & A

Q. What are the key steps in the enantioselective synthesis of Clavaminol A?

The synthesis involves:

  • Oxidation of 1-decanol to aldehyde using Swern oxidation (DMSO/oxalyl chloride) in CH₂Cl₂ at -78°C .
  • Wittig reaction with Ph₃P=CHCO₂Et in THF to form (E)-dodec-2-enoate ester (91% yield) .
  • Asymmetric dihydroxylation using OsO₄ and (DHQ)₂PHAL ligand to generate (2R,3S)-diol (92% yield, >99% ee) .
  • Epoxidation via tosylation and base-mediated cyclization (K₂CO₃/MeOH) to form enantiopure epoxide intermediates (75% yield) .

Q. How is the stereochemistry of this compound intermediates confirmed?

  • Optical rotation : Measured at specific concentrations (e.g., [α]D²⁵ = -10.55° for diol 8) and compared to literature values .
  • ¹H/¹³C NMR : Chemical shifts (e.g., δ 3.43–3.41 ppm for epoxide protons) and coupling constants (J = 4.6–5.0 Hz) validate stereochemical assignments .
  • IR spectroscopy : Peaks at 3406 cm⁻¹ (OH) and 2935 cm⁻¹ (C-H) confirm functional groups .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 400 MHz ¹H and 100 MHz ¹³C NMR in CDCl₃ to resolve stereoisomers and verify coupling patterns .
  • HRMS : Confirms molecular formulas (e.g., m/z 223.1666 for [C₁₂H₂₄O₂Na]⁺) .
  • IR : Identifies hydroxyl (3406 cm⁻¹) and alkyl chain (2853 cm⁻¹) functionalities .

Q. What are common intermediates in this compound synthesis?

Key intermediates include:

  • (E)-Dodec-2-enoate ester (91% yield) .
  • (2R,3S)-Diol (92% yield) via Sharpless asymmetric dihydroxylation .
  • Triol intermediate from LiAlH₄ reduction .
  • Epoxide 11 (75% yield) via tosylation-cyclization .

Advanced Research Questions

Q. What challenges arise in maintaining enantiopurity during this compound synthesis?

  • Racemization risk : During epoxide formation, base-mediated steps (e.g., K₂CO₃) require strict temperature control (0°C → RT) to prevent stereochemical scrambling .
  • Catalyst selection : Asymmetric dihydroxylation with (DHQ)₂PHAL/OsO₄ ensures >99% ee but demands precise stoichiometry (e.g., 5 mol% OsO₄) .
  • Purification : Silica gel chromatography (EtOAc/hexane gradients) separates diastereomers .

Q. How to resolve contradictions between predicted and observed NMR data for this compound derivatives?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals; replicate conditions from literature protocols .
  • Dynamic effects : Rotamers in flexible chains (e.g., δ 1.30 ppm for CH₂ groups) may obscure splitting patterns; use variable-temperature NMR .
  • Comparative analysis : Cross-check with HRMS and optical rotation to rule out misassignments .

Q. What strategies optimize yield in the epoxidation step of this compound synthesis?

  • Catalyst loading : Use dibutyl tin oxide (20 mol%) to stabilize the transition state .
  • Temperature control : Stir at 0°C for 1 h before warming to RT to minimize side reactions .
  • Workup : Neutralize excess base with 10% NaOH to prevent epoxide ring-opening .

Q. How to validate the enantiomeric excess of this compound intermediates?

  • Chiral HPLC : Compare retention times with racemic standards .
  • Mosher’s ester analysis : Derivatize secondary alcohols and analyze ¹H NMR shifts .
  • Optical rotation : Match [α]D values to literature (e.g., -3.83° for epoxide 11 in CH₂Cl₂) .

Methodological Notes

  • Data reliability : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to address discrepancies .
  • Ethical compliance : Document reaction conditions rigorously to ensure reproducibility .
  • Literature alignment : Adhere to IUPAC nomenclature and metric units (e.g., mmol, MHz) for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.